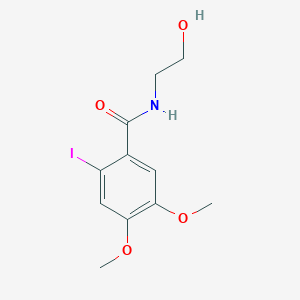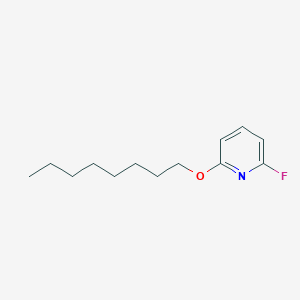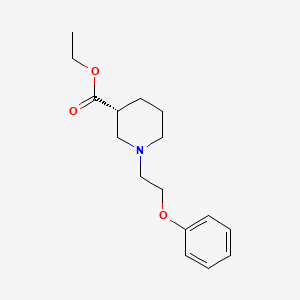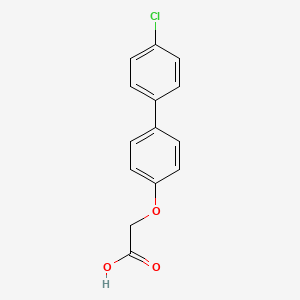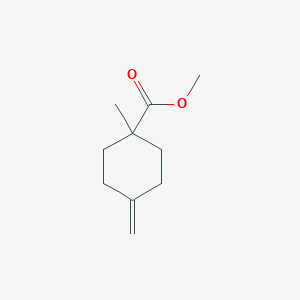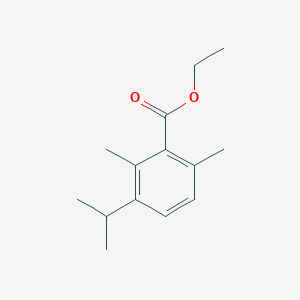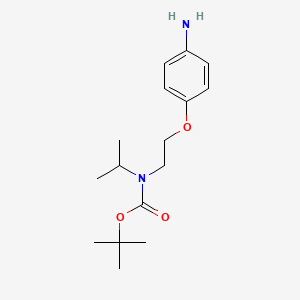
Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate is an organic compound with the molecular formula C13H20N2O3. It is a derivative of carbamate, featuring a tert-butyl group, an aminophenoxy group, and an isopropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-aminophenol and isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of tert-butyl carbamate: This is achieved by reacting tert-butyl alcohol with phosgene or a similar reagent.
Reaction with 4-aminophenol: The tert-butyl carbamate is then reacted with 4-aminophenol in the presence of a base such as sodium hydroxide to form the intermediate compound.
Addition of isopropyl chloroformate: Finally, isopropyl chloroformate is added to the reaction mixture to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the removal of oxygen atoms.
Substitution: New compounds with different functional groups replacing the amino group.
Applications De Recherche Scientifique
Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-(4-aminophenoxy)ethylcarbamate: Similar structure but without the isopropyl group.
Tert-butyl 2-(4-hydroxyphenoxy)ethylcarbamate: Similar structure with a hydroxy group instead of an amino group.
Isopropyl 2-(4-aminophenoxy)ethylcarbamate: Similar structure with an isopropyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate is unique due to the presence of both tert-butyl and isopropyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it distinct from other similar compounds and useful in various specialized applications.
Propriétés
Formule moléculaire |
C16H26N2O3 |
|---|---|
Poids moléculaire |
294.39 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-aminophenoxy)ethyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C16H26N2O3/c1-12(2)18(15(19)21-16(3,4)5)10-11-20-14-8-6-13(17)7-9-14/h6-9,12H,10-11,17H2,1-5H3 |
Clé InChI |
XGCOGPOBHMWAAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCOC1=CC=C(C=C1)N)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

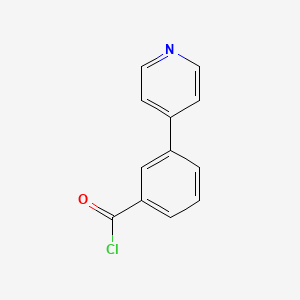
![2-[2-(Dimethylamino)pyrimidin-5-yl]-1,3-benzothiazol-6-ol](/img/structure/B8394614.png)
